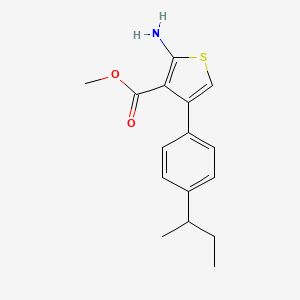

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Description

Systematic Nomenclature and Structural Identification

This compound, designated by the Chemical Abstracts Service number 350990-15-7, exhibits a complex molecular structure that requires careful nomenclature consideration. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 2-amino-4-[4-(1-methylpropyl)phenyl]thiophene-3-carboxylate, which reflects the precise positioning of each functional group within the molecular framework. Alternative nomenclature includes 3-thiophenecarboxylic acid, 2-amino-4-[4-(1-methylpropyl)phenyl]-, methyl ester, emphasizing the ester functionality and the thiophene core structure.

The molecular formula of this compound is C₁₆H₁₉NO₂S, corresponding to a molecular weight of 289.393 atomic mass units. The structural analysis reveals several key features that define its chemical identity and potential reactivity patterns. The thiophene ring serves as the central scaffold, with the sulfur atom providing both aromatic character and potential coordination sites for metal complexation. The amino group at the 2-position introduces nucleophilic character and hydrogen bonding capabilities, while the carboxylate methyl ester at the 3-position provides electrophilic sites and potential for hydrolysis reactions.

The sec-butylphenyl substituent at the 4-position represents a particularly significant structural feature, as the secondary butyl group introduces branching that can influence both the compound's lipophilicity and its potential interactions with biological targets. This substituent pattern, specifically the 4-(sec-butyl)phenyl group, appears in various related thiophene derivatives, suggesting its importance in structure-activity relationships within this chemical class.

Historical Context in Thiophene Derivative Research

The development of thiophene chemistry traces its origins to the landmark discovery by Viktor Meyer in 1882, when thiophene was first identified as a contaminant in benzene. This serendipitous discovery occurred during investigations into the blue indophenin dye formation, which was initially attributed to benzene itself but was later found to result from thiophene impurities. Meyer's discovery marked the beginning of extensive research into sulfur-containing five-membered heterocycles, establishing thiophene as a fundamental building block in organic chemistry.

The evolution of thiophene synthesis methodology has been particularly influential in enabling the preparation of complex derivatives such as this compound. The Gewald reaction, first reported in 1961, became a universal method for synthesizing substituted 2-aminothiophenes and has gained prominence in contemporary synthetic chemistry. This multicomponent reaction involves the condensation of ketones or aldehydes with activated acetonitriles in the presence of elemental sulfur and base, providing access to diverse aminothiophene architectures.

Recent computational studies have elucidated the mechanistic details of the Gewald reaction, revealing that the process is initiated by a Knoevenagel condensation followed by sulfur incorporation through polysulfide intermediates. The reaction mechanism involves complex equilibria of polysulfides of varying lengths, with cyclization and aromatization providing the thermodynamic driving force for thiophene formation. Understanding these mechanistic aspects has enabled the optimization of synthetic protocols for preparing complex aminothiophene derivatives with specific substitution patterns.

The historical development of thiophene chemistry has been closely intertwined with advances in medicinal chemistry, as researchers recognized the biological potential of these heterocyclic systems. Thiophene derivatives have been extensively investigated for their pharmaceutical applications, leading to the development of several commercially available drugs containing thiophene nuclei. The recognition of thiophene as a privileged scaffold in medicinal chemistry has driven continued research into novel derivatives with enhanced biological activities.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of thiophene derivatives in contemporary heterocyclic chemistry, particularly in the context of pharmaceutical research and development. The thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade. This statistical prominence underscores the continued relevance of thiophene-containing compounds in modern drug discovery efforts.

The structural features present in this compound contribute to its significance within heterocyclic chemistry through several key aspects. The 2-amino substitution pattern is particularly noteworthy, as aminothiophenes have demonstrated extensive biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The presence of the amino group provides opportunities for hydrogen bonding interactions with biological targets and enables further chemical modifications through standard amide-forming reactions.

The aromatic substitution pattern, featuring the sec-butylphenyl group at the 4-position, represents a strategic design element that influences both the compound's physicochemical properties and its potential biological interactions. Substituted phenyl groups at the 4-position of thiophenes are common structural motifs in bioactive compounds, often contributing to enhanced potency and selectivity through favorable hydrophobic interactions with target proteins.

The carboxylate ester functionality at the 3-position adds another dimension to the compound's chemical versatility, providing a site for potential prodrug strategies or further derivatization. Ester groups are commonly employed in medicinal chemistry to modulate compound properties such as solubility, membrane permeability, and metabolic stability. The methyl ester in this particular derivative represents a balance between synthetic accessibility and potential biological activity.

Contemporary research in thiophene chemistry has embraced modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, to improve the efficiency and environmental sustainability of thiophene derivative preparation. These advances have enabled the rapid synthesis of diverse thiophene libraries for biological screening, accelerating the identification of lead compounds for pharmaceutical development.

The significance of compounds like this compound extends beyond traditional pharmaceutical applications to encompass materials science and optoelectronic applications. Thiophene-based polymers, particularly polythiophenes, have found extensive use in organic electronics, solar cells, and conductive materials. While the specific compound under discussion may not directly contribute to these applications, its structural features provide insights into the electronic properties and reactivity patterns that govern thiophene behavior in various chemical environments.

Properties

IUPAC Name |

methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMYZGHMHYBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396474 | |

| Record name | methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-15-7 | |

| Record name | methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-aminothiophene-3-carboxylate with 4-sec-butylphenyl derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Capable of being reduced to thiols or amines.

- Substitution Reactions : Engages in nucleophilic substitutions, facilitating the introduction of different functional groups.

These reactions are crucial for developing more complex molecules and materials in chemical research.

Biology

The compound has garnered attention for its potential biological activities, particularly in the following areas:

- Enzyme Modulation : It interacts with specific enzymes, potentially influencing their activity and biological pathways.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of tumorigenic cell lines while sparing non-tumorigenic cells. For instance, studies have shown significant growth inhibition in murine liver cell lines at concentrations around 10 µM, suggesting its selective toxicity towards cancer cells .

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its biological activity may lead to developments in:

- Drug Development : The compound's interactions with biological targets make it a candidate for new drug formulations aimed at treating various diseases, particularly cancers.

Case Study 1: Anticancer Activity

A notable study evaluated the effects of this compound on cancer cell lines. The findings revealed that the compound inhibited proliferation in tumorigenic cells while exhibiting minimal cytotoxicity towards healthy cells. This selective action underscores its potential as a promising anticancer agent .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in tumorigenic cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes | |

| Cytotoxicity | Shows selective toxicity towards cancer cells |

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity and Yields

Stability and Purity

- Purity: Most analogs (e.g., methyl/ethyl esters) are commercially available at 95% purity, as noted in supplier catalogs .

- Degradation : Sec-butyl derivatives show enhanced thermal stability compared to tert-butyl analogs due to reduced steric strain .

Biological Activity

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate, with the molecular formula C16H19NO2S, is an organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound is synthesized through the reaction of 2-aminothiophene-3-carboxylate with 4-sec-butylphenyl derivatives under controlled conditions. The molecular weight of this compound is approximately 289.4 g/mol, and it is classified under various chemical databases with the CAS number 350990-15-7 .

This compound exhibits biological activity through its interaction with specific molecular targets, which may include enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving cell lines has demonstrated that derivatives of this compound can inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in tumorigenic cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes | |

| Cytotoxicity | Shows selective toxicity towards cancer cells |

Case Study: Anticancer Activity

One notable study investigated the effects of this compound on murine liver cell lines. The results indicated significant growth inhibition in tumorigenic cells compared to healthy cells at a concentration of 10 µM. Further analysis revealed that the compound also inhibited cancer cell motility, suggesting a multi-faceted mechanism of action .

Comparative Analysis with Similar Compounds

The unique structure of this compound, particularly the presence of the sec-butyl group, distinguishes it from other thiophene derivatives. This structural feature may enhance its biological activity by influencing its chemical reactivity and interaction with biological targets .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

- Step 1 : Formation of the thiophene core via Gewald reaction, using α-cyanoacetates, ketones, and elemental sulfur under basic conditions (e.g., triethylamine) .

- Step 2 : Introduction of the 4-sec-butylphenyl substituent via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability.

- Step 3 : Esterification or transesterification to install the methyl carboxylate group. Yields are optimized by controlling reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for couplings) .

Q. Which spectroscopic techniques are employed for structural characterization?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry. For example, aromatic protons in the thiophene ring appear at δ 6.5–7.5 ppm, while the methyl ester group resonates near δ 3.8 ppm .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O ester) validate functional groups .

- LC-MS/HRMS : Determines molecular weight and purity. A molecular ion peak at m/z ~317 (C₁₆H₁₉NO₂S) is expected .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to limit inhalation exposure; maintain airborne concentrations below OSHA limits (5 mg/m³ for particulates) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular geometry?

- Crystal Growth : Slow evaporation from a dichloromethane/hexane mixture produces diffraction-quality crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. WinGX or Olex2 interfaces aid in visualizing thermal ellipsoids and hydrogen bonding (e.g., N-H···O interactions) .

Q. How do computational methods aid in understanding electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How can conflicting data on solubility or reactivity be resolved?

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, purity ≥95%).

- Substituent Analysis : Compare with analogs (e.g., ethyl or propyl esters) to isolate steric/electronic effects of the sec-butyl group .

- Advanced Analytics : Use HPLC-PDA to detect impurities or degradation products influencing solubility .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to enhance green chemistry metrics.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.